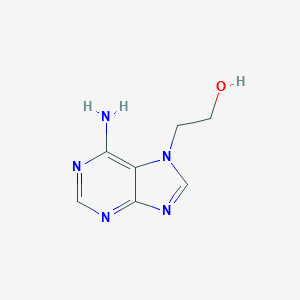

N7-(2-Hydroxyethyl)adenine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(6-aminopurin-7-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5O/c8-6-5-7(10-3-9-6)11-4-12(5)1-2-13/h3-4,13H,1-2H2,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOMKQMGJBJAMCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N=CN2CCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60452081 | |

| Record name | 7-(2-Hydroxyethyl)adenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126595-74-2 | |

| Record name | 7-(2-Hydroxyethyl)adenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Future Research Directions and Unaddressed Questions

Elucidating the Precise Biological Roles of N7-(2-Hydroxyethyl)adenine

The precise biological consequences of this compound formation in DNA are not yet fully understood. A primary consequence of the formation of N7-alkylguanine adducts, a class to which this compound belongs, is the chemical instability of the glycosidic bond. nih.govnih.gov This instability can lead to spontaneous depurination, creating an apurinic (AP) site in the DNA strand. researchgate.net AP sites are non-instructional and can stall DNA replication, potentially leading to the insertion of an incorrect base opposite the lesion, thus causing mutations.

Future research must focus on several key questions:

Repair Pathways: While it is presumed that AP sites resulting from this compound depurination are primarily handled by the base excision repair (BER) pathway, this needs to be experimentally verified. nih.govresearchgate.net Studies are required to identify the specific DNA glycosylases and other BER enzymes that recognize and process this lesion or the subsequent AP site.

Mutagenic Potential: The mutagenic signature of this compound is largely uncharacterized. Transfected, adducted DNA has been described as "intrinsically nonmutagenic" provided the resulting apurinic sites are removed before cell replication. researchgate.net However, the efficiency and fidelity of the repair process in different cell types and tissues are unknown. Investigating the types and frequencies of mutations arising from the unrepaired lesion is crucial.

Replication and Transcription Interference: Beyond mutagenesis, the presence of the this compound adduct could sterically hinder the progression of DNA and RNA polymerases, thereby interfering with replication and transcription. The extent of this interference and its downstream cellular effects, such as cell cycle arrest or apoptosis, warrant investigation.

Comprehensive Mapping of Hydroxyethylated Adenine (B156593) Adducts in Different Biological Contexts

While N7-HEG has been quantified in various rodent tissues—including the liver, spleen, brain, and lung—and in human white blood cells, a similar comprehensive map for this compound is lacking. oup.comnih.govnih.gov As a minor adduct, its detection requires highly sensitive analytical methods. Future research should aim to create a detailed map of this compound distribution under various biological and exposure contexts.

Key areas for investigation include:

Tissue and Cell-Type Specificity: Mapping the levels of this compound across a wide range of tissues and cell types following controlled exposures in animal models. This will help determine if certain tissues are more susceptible to its formation or less efficient in its repair.

Exposure Scenarios: Quantifying adduct levels in human populations with different exposure scenarios, such as occupational exposure in sterilization facilities or chemical manufacturing plants versus general population exposure from sources like tobacco smoke. cdc.govcancer.gov Comparing adduct levels in smokers versus non-smokers could provide valuable insights into the contribution of lifestyle factors. cdc.govcdc.gov

Genomic Hotspots: Investigating whether the formation of this compound occurs randomly throughout the genome or if there are specific genomic regions ("hotspots") that are more susceptible. Such hotspots could be linked to DNA sequence context or chromatin structure.

Advanced Methodological Development for Enhanced Sensitivity and Specificity

The low abundance of this compound relative to other adducts necessitates the development of ultra-sensitive and highly specific analytical techniques for its detection and quantification. integral-corp.com While methods for general DNA adduct analysis exist, they need to be optimized for this specific lesion. nih.gov

Future methodological advancements should focus on:

Mass Spectrometry-Based Approaches: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful tool for adduct analysis. nih.gov Developing a dedicated HPLC-MS/MS method using selected reaction monitoring (SRM) can provide high sensitivity and specificity. nih.gov This involves synthesizing stable isotope-labeled internal standards for accurate quantification and optimizing fragmentation pathways to generate unique product ions.

High-Resolution Mass Spectrometry (HRMS): The use of HRMS can help in the discovery and confirmation of this compound and other unknown adducts, providing high mass accuracy to distinguish them from isobaric interferences. nih.govmdpi.com

Improving Sample Preparation: Enhancing techniques for DNA extraction and hydrolysis to maximize the recovery of the adduct while minimizing the introduction of analytical artifacts is crucial for reliable quantification at low levels.

Integration of Adductomics with Other Omics Technologies (e.g., Epigenomics)

To fully comprehend the biological impact of this compound, it is essential to move beyond simple detection and quantification. Integrating "adductomics"—the global analysis of DNA adducts—with other omics technologies can provide a systems-level understanding of its consequences. nih.govnih.govacs.org

Promising integrative approaches include:

Adductomics and Epigenomics: Investigating the interplay between this compound formation and epigenetic modifications is a key frontier. cd-genomics.comfrontiersin.org Research could explore whether the presence of this adduct influences local DNA methylation patterns or histone modifications, thereby altering gene expression. Conversely, the pre-existing epigenetic landscape might influence the susceptibility of a genomic region to adduct formation.

Adductomics and Transcriptomics: Combining adduct mapping with whole-genome transcriptomics (RNA-seq) can reveal how the presence of this compound in or near a gene affects its transcription. This can help identify specific pathways and cellular processes that are dysregulated by this form of DNA damage.

Adductomics and Proteomics: A proteomics approach can identify changes in the expression of proteins involved in DNA repair, cell cycle control, and apoptosis in response to the formation of this compound, providing a functional readout of the cellular response to this damage.

Understanding Inter-species and Inter-individual Variability in Adduct Formation and Repair

Significant variability in DNA adduct levels has been observed between different species and among human individuals. kcl.ac.uk This variability can be attributed to differences in metabolism, DNA repair capacity, and genetic factors. nih.gov Understanding this variability is critical for extrapolating findings from animal models to humans and for identifying susceptible subpopulations.

Future research should address:

Comparative Adductomics: Performing systematic studies in different species (e.g., mice, rats, non-human primates) to compare the formation, persistence, and repair of this compound. This will aid in the development of more accurate models for human risk assessment.

Genetic Polymorphisms: Investigating the influence of single nucleotide polymorphisms (SNPs) in genes responsible for ethylene (B1197577) oxide metabolism (e.g., cytochrome P450s) and DNA repair (e.g., BER pathway enzymes) on individual this compound levels. kcl.ac.ukosti.gov

Host Factors: Examining the role of other host factors such as age, sex, diet, and underlying health conditions on the formation and repair of this adduct. For instance, endogenous levels of N7-methylguanine have been shown to increase with age. nih.gov

Translating Research Findings into Human Health Risk Assessment and Prevention Strategies

The ultimate goal of studying this compound is to leverage the knowledge gained to protect human health. DNA adducts serve as valuable biomarkers of exposure and effect, providing crucial mechanistic data for assessing the risk posed by genotoxic agents like ethylene oxide. cdc.govnih.gov

Key translational goals include:

Biomarker Validation: Evaluating whether this compound can serve as a reliable and sensitive biomarker of exposure or early biological effect. This requires establishing a clear dose-response relationship and understanding its kinetics of formation and removal in accessible biological matrices like blood or urine.

Developing Prevention Strategies: For populations at high risk of exposure, such as workers in specific industries, knowledge about adduct formation and its variability can inform the development of targeted prevention and mitigation strategies. cancer.govepa.gov This includes setting evidence-based occupational exposure limits and identifying susceptible individuals who may require enhanced protection.

Q & A

Q. What statistical approaches are recommended to analyze variability in N7-HOEtAde measurements across heterogeneous tumor samples?

- Methodological Answer : Non-parametric tests (e.g., Mann-Whitney U) are preferred for small sample sizes (n < 10) due to non-normal distributions. For inter-group comparisons (e.g., treated vs. untreated tumors), effect sizes (e.g., Cohen’s d) should be reported alongside p-values to quantify biological significance. In one study, distal tumor regions post-BCNU treatment showed no significant difference from controls (p = 0.12), while proximal regions exhibited a 6-fold increase (p < 0.001) .

Advanced Research Questions

Q. How can researchers resolve contradictions in N7-HOEtAde data arising from tumor heterogeneity or differential drug penetration?

- Methodological Answer : Spatial mapping of adducts using laser capture microdissection (LCM) isolates specific tumor regions (e.g., necrotic vs. proliferative zones). Combining this with immunohistochemistry for hypoxia markers (e.g., HIF-1α) contextualizes adduct distribution. For example, hypoxic regions in gliomas show reduced alkylation due to poor BCNU diffusion, necessitating 3D pharmacokinetic modeling to optimize drug delivery routes .

Q. What synthetic strategies are used to prepare this compound derivatives for analytical standardization?

- Methodological Answer : N7-HOEtAde derivatives (e.g., pentafluorobenzyl analogs) are synthesized via nucleophilic substitution. A typical protocol involves reacting adenine with 2-chloroethanol under alkaline conditions, followed by purification via flash chromatography (ethyl acetate/hexane, 80:20). Derivatives are characterized by NMR (e.g., δ 7.67 ppm for aromatic protons) and GC/MS with electron capture detection to confirm purity (>95%) .

Q. How should researchers design controlled experiments to evaluate N7-HOEtAde repair mechanisms in DNA damage response studies?

- Methodological Answer : Use isogenic cell lines (e.g., O-methylguanine-DNA methyltransferase [MGMT]-proficient vs. deficient) to isolate repair pathways. Treat cells with BCNU and quantify adduct persistence via LC-MS/MS. Include negative controls (untreated cells) and positive controls (cells treated with methyl methanesulfonate). Data interpretation should account for competing repair pathways (e.g., base excision repair vs. nucleotide excision repair) .

Data Reporting and Reproducibility Guidelines

Q. What steps ensure reproducibility in N7-HOEtAde quantification across laboratories?

- Methodological Answer :

- Sample Preparation : Standardize DNA extraction protocols (e.g., phenol-chloroform vs. silica columns) to minimize variability.

- Calibration Curves : Use at least six concentration points spanning the expected adduct range (0.1–100 pmol/mg DNA).

- Inter-laboratory Validation : Share reference samples (e.g., BCNU-treated rat liver DNA) between labs to assess inter-run precision (CV < 15%) .

Q. How should large datasets of N7-HOEtAde levels be structured in appendices for peer-reviewed publications?

- Methodological Answer : Raw data (e.g., HPLC chromatograms, mass spectra) should be archived in supplementary tables with metadata (sample ID, DNA concentration, instrument parameters). Processed data (normalized adduct levels) must include error bars (SEM) and statistical annotations (e.g., asterisks for significance). For example, Table 1 (untreated tumors) and Table 2 (DTI-015-treated tumors) from provide templates for clear data presentation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.